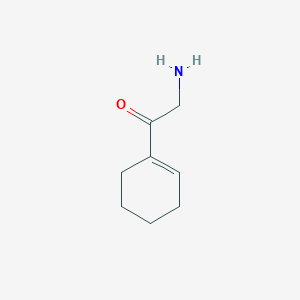
2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one is an organic compound with the molecular formula C8H13NO. This compound is characterized by the presence of an amino group attached to a cyclohexene ring and a ketone functional group.
Synthetic Routes and Reaction Conditions:
Laboratory Scale Synthesis: One common method involves the reaction of cyclohexanone with ammonia and a reducing agent to form the desired compound.
Industrial Production Methods: Industrially, this compound can be synthesized through the catalytic hydrogenation of cyclohexenone in the presence of ammonia.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming cyclohexenone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 2-amino-1-(cyclohex-1-en-1-yl)ethanol.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Cyclohexenone derivatives.
Reduction Products: 2-Amino-1-(cyclohex-1-en-1-yl)ethanol.
Substitution Products: Various substituted amino ketones.
Aplicaciones Científicas De Investigación
2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparación Con Compuestos Similares
Cyclohexenone: A ketone with a similar cyclohexene ring structure but lacking the amino group.
2-(1-Cyclohexenyl)ethylamine: An amine with a similar cyclohexene ring but different functional groups.
1-(Cyclohex-1-en-1-yl)ethan-1-one: A ketone with a similar structure but lacking the amino group
Uniqueness: 2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one is unique due to the presence of both an amino group and a ketone functional group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
2-amino-1-(cyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c9-6-8(10)7-4-2-1-3-5-7/h4H,1-3,5-6,9H2 |
Clave InChI |
QEAUZJLPFCXLCO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


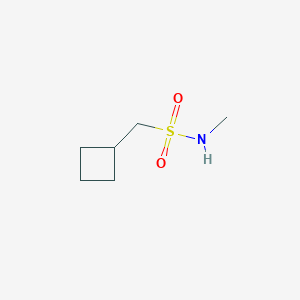

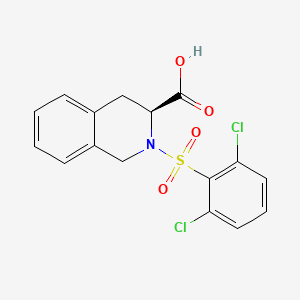
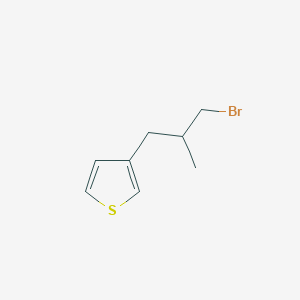

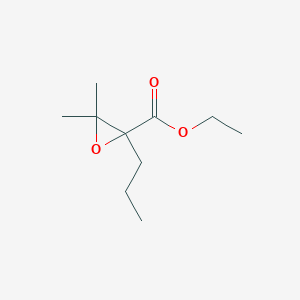
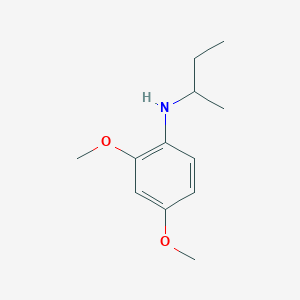
![2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13201917.png)
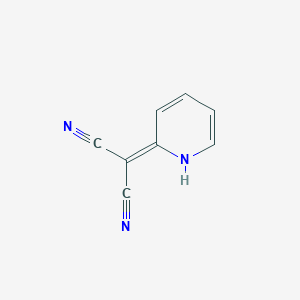
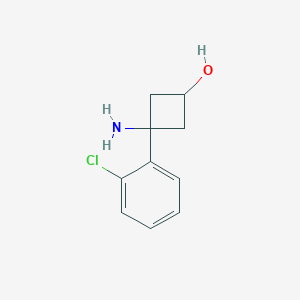
![Methyl 2-[4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13201931.png)
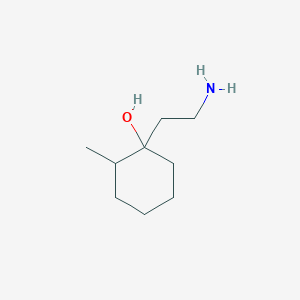
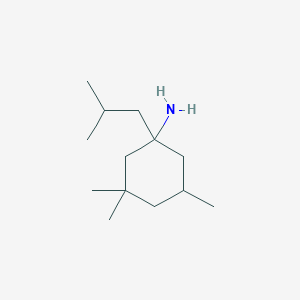
![3-Ethyl-1-[(3R)-piperidin-3-yl]urea](/img/structure/B13201962.png)
